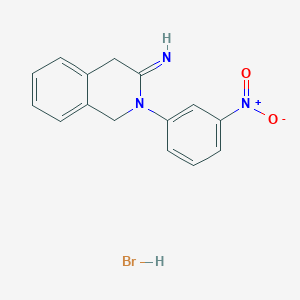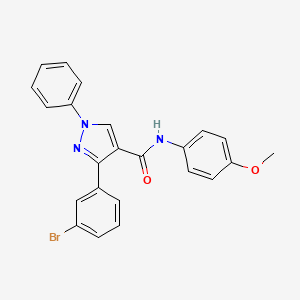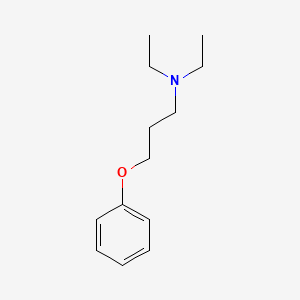
2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the isoquinoline family, which is known for its diverse pharmacological properties. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide are discussed in
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide is not fully understood. However, studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways and enzymes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of 2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been reported to inhibit the growth of various fungal and bacterial strains. Additionally, it has been shown to reduce oxidative stress and inflammation in various animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide in laboratory experiments is its simple synthesis method. Additionally, it exhibits various pharmacological properties, making it a versatile compound for studying different biological processes. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
The potential therapeutic applications of 2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide have generated significant interest among researchers. Future studies could focus on investigating its mechanism of action in more detail, as well as its efficacy and safety in animal models. Additionally, the development of novel formulations that improve its solubility and bioavailability could enhance its therapeutic potential. Finally, further studies could explore its potential for use in combination therapies for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide involves the reaction of 3-nitrobenzaldehyde and cyclohexanone in the presence of ammonium acetate and acetic acid. The reaction takes place through a one-pot three-component condensation reaction, resulting in the formation of the isoquinoline compound. This synthesis method is simple, efficient, and cost-effective, making it a popular choice for the preparation of 2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide in laboratories.
Scientific Research Applications
2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit various pharmacological activities, including antitumor, anti-inflammatory, antifungal, and antimicrobial properties. Additionally, it has been shown to possess antioxidant and neuroprotective effects. These properties make it a promising candidate for the development of novel drugs for the treatment of various diseases.
properties
IUPAC Name |
2-(3-nitrophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2.BrH/c16-15-8-11-4-1-2-5-12(11)10-17(15)13-6-3-7-14(9-13)18(19)20;/h1-7,9,16H,8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICUSQQRQDEKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN(C1=N)C3=CC(=CC=C3)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(4-chlorophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}-2-furamide](/img/structure/B6138793.png)
![9-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6138795.png)
![methyl 1-[3-(3-{[(4-fluorobenzyl)amino]methyl}phenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate](/img/structure/B6138798.png)
![3-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6138803.png)
![2-chloro-N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6138809.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6138847.png)
![N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B6138854.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide](/img/structure/B6138856.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B6138870.png)

![2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6138880.png)
![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B6138884.png)